Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester
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Overview
Description
Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester is a specialized organophosphorus compound It is characterized by the presence of a phosphonic acid group bonded to a phenyl(phenylseleno)methyl group and two ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester typically involves the reaction of diethyl phosphite with a phenyl(phenylseleno)methyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired ester. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, ensuring that the reaction conditions are scalable and that the product meets industrial standards for purity and quality.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding simpler phosphonic acid esters.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester groups.
Major Products Formed
The major products formed from these reactions include selenoxide derivatives, simpler phosphonic acid esters, and substituted phosphonic acid esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism by which phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester exerts its effects involves the interaction of its phosphonic acid group with various molecular targets. The phenylseleno group can undergo redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The ester groups facilitate its solubility and transport within different environments .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, phenyl-, diethyl ester
- Phosphonic acid, (phenylmethyl)-, diethyl ester
Uniqueness
Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester is unique due to the presence of the phenylseleno group, which imparts distinct redox properties and reactivity compared to other phosphonic acid esters. This makes it particularly valuable in applications requiring specific redox behavior and chemical stability .
Properties
CAS No. |
168129-73-5 |
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Molecular Formula |
C17H21O3PSe |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
[diethoxyphosphoryl(phenylselanyl)methyl]benzene |
InChI |
InChI=1S/C17H21O3PSe/c1-3-19-21(18,20-4-2)17(15-11-7-5-8-12-15)22-16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 |
InChI Key |
CCICVTSAYNAONR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)[Se]C2=CC=CC=C2)OCC |
Origin of Product |
United States |
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